p-Menth-1-en-9-ol

Description

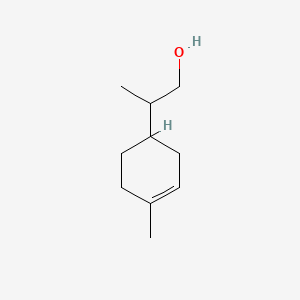

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHGIAOVUPAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864841 | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity herbal aroma | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 116.00 °C. @ 10.00 mm Hg | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.946 | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18479-68-0, 13835-30-8, 13835-75-1 | |

| Record name | p-Menth-1-en-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menth-1-ene-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menth-1-en-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-ene-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β,4-dimethylcyclohex-3-ene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTH-1-EN-9-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F602CF6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemoenzymatic Preparation: One of the methods to prepare p-Menth-1-en-9-ol involves the chemoenzymatic approach. This method utilizes lipase-mediated acetylation to separate diastereoisomeric forms of the compound.

Industrial Production Methods: Industrially, this compound can be synthesized from carvone, a naturally occurring compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Menth-1-en-9-ol can undergo oxidation reactions to form corresponding ketones or acids.

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

Oxidation: Formation of p-Menth-1-en-9-one or p-Menth-1-en-9-oic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated this compound derivatives.

Scientific Research Applications

Chemistry: p-Menth-1-en-9-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of monoterpenoid biosynthesis and transformations .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs with analgesic or anti-inflammatory effects .

Industry: The compound is used in the production of fragrances, flavorings, and as an additive in personal care products .

Mechanism of Action

The mechanism of action of p-Menth-1-en-9-ol involves its interaction with various molecular targets. It primarily activates cold-sensitive receptors in the skin, leading to a cooling sensation. This effect is similar to that of menthol, which activates the TRPM8 receptors . Additionally, this compound may exhibit antimicrobial activity by disrupting microbial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of p-Menth-1-en-9-ol with structurally related menthane monoterpenoids and derivatives (Table 1), followed by an analysis of their differences in chemistry, sources, and applications.

Table 1: Comparative Data of this compound and Analogous Compounds

Structural and Functional Differences

Position of Double Bonds: this compound has a double bond at the 1-position of the menthane skeleton . p-Mentha-1(7),8(10)-dien-9-ol contains conjugated double bonds at 1(7) and 8(10), reducing its molecular weight (152.23 g/mol) and likely increasing reactivity .

Functional Group Modifications :

- The acetate derivative (this compound acetate) introduces an acetyl group, enhancing lipophilicity (logP: 3.75 vs. ~1.5 for the parent compound) and altering its application to flavoring agents in sage and citrus .

Biological Activity

p-Menth-1-en-9-ol, a monoterpene alcohol, is primarily derived from various plant sources, including Mentha species and citrus fruits. Its structural formula is and it has garnered attention due to its diverse biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, presenting findings from various studies, case analyses, and relevant data tables.

This compound is characterized by a unique structure that contributes to its biological properties. It exists in multiple isomeric forms, which can influence its activity. The compound's synthesis has been achieved through various methods, including chemoenzymatic processes that enhance its enantiomeric purity .

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Research indicates that this compound exhibits potent bactericidal and fungicidal properties.

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of this compound against various microorganisms:

| Microorganism | Minimal Bactericidal Concentration (MBCC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Streptococcus mutans | 0.3% |

| Escherichia coli | 0.4% |

| Salmonella spp. | 0.6% |

| Candida albicans | 0.2% |

| Cladosporium cladosporides | 0.7% |

This data demonstrates that this compound effectively reduces microbial viability, making it a candidate for use in disinfectants and preservatives .

The antimicrobial action of this compound has been attributed to its ability to disrupt cell membranes in bacteria and fungi, leading to cell lysis . This mechanism highlights its potential as a natural preservative in food products and pharmaceuticals.

Therapeutic Applications

In addition to its antimicrobial properties, this compound has been explored for therapeutic uses:

Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Analgesic Properties : Preliminary findings indicate that this compound may possess analgesic effects, potentially providing relief from pain when used in topical formulations.

Biotransformation Studies

Recent research has focused on the biotransformation of this compound using microbial systems. For instance, strains of Penicillium and Aspergillus have been utilized to convert limonene derivatives into this compound and other valuable products . This biotransformation not only enhances the yield of desired compounds but also offers environmentally friendly synthesis routes.

Q & A

Q. What ethical guidelines apply when studying this compound in human-derived cell lines or tissues?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human tissue use. Document informed consent for donor samples and anonymize data. Follow OECD guidelines for in vitro toxicology assays (e.g., cytotoxicity thresholds). Disclose conflicts of interest related to funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.